molecular formula C10H13NO2 B13004267 2-(Dimethylamino)-3-methoxybenzaldehyde

2-(Dimethylamino)-3-methoxybenzaldehyde

Cat. No.: B13004267
M. Wt: 179.22 g/mol
InChI Key: WNRPJARKDZHNJP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where the aldehyde reacts with dimethylamine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-3-methoxybenzoic acid.

    Reduction: 2-(Dimethylamino)-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.

    3-Methoxybenzaldehyde: Lacks the dimethylamino group, which can influence its solubility and membrane permeability.

    2-(Dimethylamino)-3-methoxybenzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

2-(Dimethylamino)-3-methoxybenzaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(Dimethylamino)-3-methoxybenzaldehyde, with the chemical formula C10H13NO3 and a molecular weight of approximately 195.22 g/mol, is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a dimethylamino group and a methoxy group attached to a benzaldehyde backbone, which contributes to its biological activity. Recent studies have highlighted its antifungal properties and interactions with various biological targets.

The compound's structure allows it to participate in various chemical reactions, particularly due to its aldehyde functional group. This reactivity is critical for its biological activity, particularly in the synthesis of derivatives that exhibit enhanced efficacy against specific pathogens.

Antifungal Properties

Research indicates that derivatives of this compound possess significant antifungal activity. For instance, chalcone derivatives synthesized from this compound have shown better antifungal properties compared to their corresponding pyrazolines. The mechanism of action often involves disruption of fungal cell membranes or interference with cellular metabolism, leading to cell death.

Table 1: Antifungal Activity of Derivatives

Compound NameStructureAntifungal ActivityReference
Chalcone Derivative AStructure AHigh
Pyrazoline Derivative BStructure BModerate
Chalcone Derivative CStructure CVery High

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies reveal that its derivatives exhibit varying degrees of interaction with fungal enzymes and cell membranes, which could inform drug design strategies aimed at enhancing efficacy while reducing toxicity.

Table 2: Binding Affinity Studies

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference
Compound AEnzyme X-8.5
Compound BEnzyme Y-7.2
Compound CEnzyme Z-9.0

Study 1: Antifungal Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antifungal efficacy against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than those of standard antifungal agents, suggesting enhanced potency against these pathogens .

A mechanistic study investigated how the synthesized derivatives affected fungal cell membranes. The findings revealed that these compounds could disrupt membrane integrity, leading to leakage of intracellular contents and ultimately cell death. This mode of action highlights the potential for developing new antifungal therapies based on this compound .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(dimethylamino)-3-methoxybenzaldehyde

InChI

InChI=1S/C10H13NO2/c1-11(2)10-8(7-12)5-4-6-9(10)13-3/h4-7H,1-3H3

InChI Key

WNRPJARKDZHNJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1OC)C=O

Origin of Product

United States

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